molecular formula C8H15N3 B2613228 3-(1-Methylpyrazol-4-yl)butan-1-amine CAS No. 1369250-59-8

3-(1-Methylpyrazol-4-yl)butan-1-amine

Cat. No. B2613228
CAS RN: 1369250-59-8
M. Wt: 153.229
InChI Key: CLGWHHSIJVLZIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Methylpyrazol-4-yl)butan-1-amine is a chemical compound with versatile applications in scientific research. It has a molecular weight of 153.23 . This compound holds immense potential for studies in medicinal chemistry, drug development, and bioorganic synthesis.


Molecular Structure Analysis

The molecular formula of 3-(1-Methylpyrazol-4-yl)butan-1-amine is C8H15N3. The InChI code is 1S/C8H15N3/c1-7(3-4-9)8-5-10-11(2)6-8/h5-7H,3-4,9H2,1-2H3 .


Physical And Chemical Properties Analysis

3-(1-Methylpyrazol-4-yl)butan-1-amine is a liquid at room temperature .

Scientific Research Applications

Corrosion Inhibition

One application of bipyrazolic compounds, which may share structural similarities with "3-(1-Methylpyrazol-4-yl)butan-1-amine," is in corrosion inhibition. For instance, Chetouani et al. (2005) investigated the inhibitory effect of synthesized bipyrazole compounds on the corrosion of pure iron in acidic media. They found that these compounds act as efficient inhibitors, with the inhibition efficiency increasing with the concentration of the inhibitor (Chetouani et al., 2005).

Drug Development and Catalysis

Another area of application is in drug development and catalysis. For example, Ellman et al. (2002) described the use of N-tert-butanesulfinyl imines as versatile intermediates for the asymmetric synthesis of amines, which are crucial for producing various enantioenriched compounds used in pharmaceuticals and materials science (Ellman, Owens, & Tang, 2002).

CO2 Capture

Bates et al. (2002) explored the use of a task-specific ionic liquid for CO2 capture. They synthesized an ionic liquid that reacts reversibly with CO2, effectively sequestering the gas as a carbamate salt, demonstrating potential applications in environmental sustainability (Bates et al., 2002).

Polymer Science

In polymer science, Lynn and Langer (2000) investigated poly(β-aminoesters) for their biodegradability and potential in drug delivery applications. Their research indicates the versatility of amines in developing non-toxic, degradable polymers suitable for medical applications (Lynn & Langer, 2000).

Synthetic Chemistry

Takahashi et al. (1972) reported on the palladium-catalyzed reactions of 1,3-dienes with active methylene compounds, demonstrating the utility of such catalysts in organic synthesis. This research showcases the broad applicability of catalytic systems in creating complex organic molecules (Takahashi, Miyake, & Hata, 1972).

Mechanism of Action

The mechanism of action of 3-(1-Methylpyrazol-4-yl)butan-1-amine is not specified in the search results. The mechanism of action for a compound typically depends on its intended use, such as whether it’s used for medicinal chemistry, drug development, or bioorganic synthesis.

Safety and Hazards

The safety information for 3-(1-Methylpyrazol-4-yl)butan-1-amine indicates that it is potentially dangerous. The hazard statements include H302, H315, H318, and H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335).

properties

IUPAC Name

3-(1-methylpyrazol-4-yl)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-7(3-4-9)8-5-10-11(2)6-8/h5-7H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGWHHSIJVLZIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)C1=CN(N=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.